molecular formula C4H2Cl3NO2S2 B2963152 2-Chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonyl chloride CAS No. 2138147-05-2

2-Chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonyl chloride

Cat. No.: B2963152
CAS No.: 2138147-05-2
M. Wt: 266.54
InChI Key: GCMPRSFOWMRWQJ-UHFFFAOYSA-N
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Description

2-Chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonyl chloride is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound is characterized by the presence of two chlorine atoms, one on the thiazole ring and the other on the methyl group, as well as a sulfonyl chloride group. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonyl chloride typically involves the chlorination of 4-(chloromethyl)-1,3-thiazole-5-sulfonyl chloride. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent decomposition of the product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonates.

    Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of sulfinates or thiols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary or secondary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and substituted thiazoles.

    Oxidation Reactions: Products include sulfonic acids and sulfonates.

    Reduction Reactions: Products include sulfinates and thiols.

Scientific Research Applications

2-Chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, for labeling and detection purposes.

    Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting bacterial and fungal infections.

    Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonyl chloride involves the reactivity of the sulfonyl chloride group and the chloromethyl group. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The chloromethyl group can undergo nucleophilic substitution, resulting in the formation of various substituted thiazoles. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl chloride group, which increases the electrophilicity of the adjacent carbon atoms.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(methylthio)-1,3-thiazole-5-sulfonyl chloride
  • 2-Chloro-4-(ethylthio)-1,3-thiazole-5-sulfonyl chloride
  • 2-Chloro-4-(phenylthio)-1,3-thiazole-5-sulfonyl chloride

Uniqueness

2-Chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonyl chloride is unique due to the presence of both a chloromethyl group and a sulfonyl chloride group on the thiazole ring. This dual functionality allows for a wide range of chemical modifications and applications. The compound’s reactivity and versatility make it a valuable intermediate in organic synthesis and a useful tool in various scientific research fields.

Properties

IUPAC Name

2-chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl3NO2S2/c5-1-2-3(12(7,9)10)11-4(6)8-2/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMPRSFOWMRWQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(SC(=N1)Cl)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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